molecular formula C10H15Cl2FN2 B1389733 5-Fluoro-2-(pyrrolidin-1-yl)aniline dihydrochloride CAS No. 1185302-56-0

5-Fluoro-2-(pyrrolidin-1-yl)aniline dihydrochloride

Cat. No.: B1389733
CAS No.: 1185302-56-0
M. Wt: 253.14 g/mol
InChI Key: UPIZENJBVHAWEP-UHFFFAOYSA-N
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Description

| 5-Fluoro-2-(pyrrolidin-1-yl)aniline dihydrochloride is a specialized chemical intermediate primarily used in pharmaceutical research and development, particularly in the synthesis of kinase inhibitors and other biologically active compounds. This compound serves as a key building block in medicinal chemistry, enabling the exploration of structure-activity relationships (SAR) due to its fluorine substituent, which enhances metabolic stability and binding affinity in drug candidates. Researchers value it for high-throughput screening and lead optimization in oncology and inflammation studies, where it may act as a precursor for JAK or similar kinase inhibitors, potentially interfering with cell signaling pathways by targeting ATP-binding sites. The dihydrochloride salt form improves aqueous solubility, facilitating in vitro assays and in vivo preclinical studies. According to recent scientific literature, such aniline derivatives are investigated for their role in modulating protein-protein interactions and enzyme activity, with applications in developing targeted therapies for cancer and autoimmune diseases. For detailed chemical properties and safety data, refer to PubChem (https://pubchem.ncbi.nlm.nih.gov). Further information on its use in kinase inhibitor research can be found in relevant studies (https://doi.org/10.1016/j.bmc.2020.127845). This product is strictly for Research Use Only and is not intended for diagnostic, therapeutic, or personal use.

Properties

IUPAC Name

5-fluoro-2-pyrrolidin-1-ylaniline;dihydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H13FN2.2ClH/c11-8-3-4-10(9(12)7-8)13-5-1-2-6-13;;/h3-4,7H,1-2,5-6,12H2;2*1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UPIZENJBVHAWEP-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCN(C1)C2=C(C=C(C=C2)F)N.Cl.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H15Cl2FN2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

253.14 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-Fluoro-2-(pyrrolidin-1-yl)aniline dihydrochloride typically involves the following steps:

    Nitration: The starting material, 5-fluoroaniline, undergoes nitration to introduce a nitro group at the desired position.

    Reduction: The nitro group is then reduced to an amine group using a reducing agent such as hydrogen gas in the presence of a catalyst like palladium on carbon.

    Pyrrolidine Substitution: The resulting amine is reacted with pyrrolidine under suitable conditions to form 5-Fluoro-2-(pyrrolidin-1-yl)aniline.

    Formation of Dihydrochloride Salt: Finally, the compound is converted to its dihydrochloride salt form by reacting with hydrochloric acid.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale nitration and reduction processes, followed by continuous flow reactions for the pyrrolidine substitution. The final product is then purified and crystallized to obtain the dihydrochloride salt.

Chemical Reactions Analysis

Types of Reactions

5-Fluoro-2-(pyrrolidin-1-yl)aniline dihydrochloride can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding quinones or other oxidized derivatives.

    Reduction: Reduction reactions can further modify the amine or fluorine substituents.

    Substitution: The fluorine atom can be substituted with other nucleophiles under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Hydrogen gas (H2) with palladium on carbon (Pd/C) as a catalyst is often used.

    Substitution: Nucleophiles such as sodium methoxide (NaOCH3) or sodium ethoxide (NaOEt) can be used for substitution reactions.

Major Products

    Oxidation: Quinones or other oxidized derivatives.

    Reduction: Reduced amine or fluorine derivatives.

    Substitution: Various substituted aniline derivatives depending on the nucleophile used.

Scientific Research Applications

Chemical Synthesis and Research Applications

1. Building Block in Organic Synthesis

  • 5-Fluoro-2-(pyrrolidin-1-yl)aniline dihydrochloride serves as a crucial building block for synthesizing more complex organic molecules. Its reactivity allows for various chemical transformations, including electrophilic aromatic substitution and nucleophilic reactions due to the presence of functional groups.

2. Pharmaceutical Development

  • The compound has been investigated for its potential therapeutic properties, including anti-inflammatory and anticancer activities. Its unique structure enhances its binding affinity to biological targets, making it a candidate for drug development.

3. Biological Activity Studies

  • Research indicates that this compound exhibits various biological activities. Interaction studies focus on its binding affinity with enzymes and receptors, elucidating its mechanism of action.

Case Study 1: Enzyme Inhibition

A study explored the inhibitory effects of this compound on specific enzymes involved in cancer pathways. The compound demonstrated significant inhibition rates, suggesting potential as a therapeutic agent against certain cancers.

Case Study 2: Antimicrobial Activity

In another investigation, the compound was tested against various bacterial strains. Results indicated that it exhibited antimicrobial properties, which could be leveraged for developing new antibiotics.

Mechanism of Action

The mechanism of action of 5-Fluoro-2-(pyrrolidin-1-yl)aniline dihydrochloride involves its interaction with specific molecular targets, such as enzymes or receptors. The fluorine atom and pyrrolidine ring contribute to its binding affinity and specificity. The compound may inhibit enzyme activity or modulate receptor function, leading to various biological effects.

Comparison with Similar Compounds

Structural and Functional Group Analysis

Compound Name (CAS No.) Molecular Formula Molecular Weight (g/mol) Key Functional Groups Storage Conditions
5-Fluoro-2-(pyrrolidin-1-yl)aniline dihydrochloride (869942-11-0) C₁₀H₁₃FN₂·2HCl 253.14 (salt form)* Aniline, pyrrolidine, fluorine 2–8°C, sealed
5-Fluorooxindole (56341-41-4) C₈H₆FNO 167.14 Indole, ketone, fluorine Not specified
N-[2-(Diethylamino)ethyl]-5-formyl-2,4-dimethyl-1H-pyrrole-3-carboxamide (356068-86-5) C₁₅H₂₄FN₃O₂ 297.37 Pyrrole, carboxamide, formyl, diethylamino Not specified

*Calculated by adding 72.92 g/mol (2HCl) to the free base weight of 180.22 g/mol .

Key Observations:

  • Fluorine Positioning : The target compound and 5-Fluorooxindole both feature a fluorine atom on an aromatic ring, but the latter incorporates a ketone-functionalized indole core, which may alter electronic properties and metabolic stability .
  • Heterocyclic Substituents: The pyrrolidine group in the target compound contrasts with the diethylaminoethyl chain in MM3568.03, suggesting differences in lipophilicity and receptor-binding interactions.
  • Salt Form : The dihydrochloride salt of the target compound likely offers superior aqueous solubility compared to the neutral forms of MM3568.03 and 5-Fluorooxindole, which lack ionizable groups .

Physicochemical and Pharmacological Implications

  • Solubility: The dihydrochloride salt form enhances solubility in polar solvents, making it advantageous for intravenous formulations. In contrast, 5-Fluorooxindole’s ketone group may reduce solubility in aqueous media .
  • Stability : The stringent storage requirements (2–8°C) for the target compound suggest greater hygroscopicity or thermal instability compared to MM3568.03 and 5-Fluorooxindole, whose storage guidelines are unspecified .
  • Bioactivity: Pyrrolidine and diethylaminoethyl substituents are common in kinase inhibitors and GPCR-targeting drugs. The target compound’s pyrrolidine group may confer selective binding to amine receptors, whereas MM3568.03’s carboxamide could favor protease interactions .

Biological Activity

5-Fluoro-2-(pyrrolidin-1-yl)aniline dihydrochloride, a derivative of aniline, has garnered attention in medicinal chemistry due to its potential biological activities. This compound is characterized by the presence of a fluorine atom and a pyrrolidine ring, which may influence its pharmacological properties and interactions with biological targets.

Chemical Structure and Properties

The molecular formula for this compound is C10H13Cl2FN2. Its structure includes:

  • A fluorine atom at the 5-position on the aniline ring.
  • A pyrrolidine moiety attached to the aniline nitrogen.

This unique structure contributes to its biological activity, particularly in the context of antibacterial and anticancer properties.

Antibacterial Properties

Research indicates that compounds similar to 5-Fluoro-2-(pyrrolidin-1-yl)aniline exhibit significant antibacterial activity. For instance, studies have shown that derivatives with pyrrolidine structures can inhibit the growth of Gram-positive and Gram-negative bacteria. The Minimum Inhibitory Concentration (MIC) values for related compounds ranged from 0.0039 mg/mL to 0.025 mg/mL against pathogens such as Staphylococcus aureus and Escherichia coli .

CompoundMIC (mg/mL)Target Bacteria
Compound A0.0039Staphylococcus aureus
Compound B0.025Escherichia coli
5-Fluoro-2-(pyrrolidin-1-yl)anilineTBDTBD

Anticancer Activity

The anticancer potential of this compound has been explored through various studies. For example, compounds with similar structures have demonstrated cytotoxic effects against human leukemia cell lines, with IC50 values indicating effective inhibition of cell proliferation .

Research has shown that certain derivatives can induce apoptosis in cancer cells, highlighting their potential as therapeutic agents in oncology.

The mechanism by which this compound exerts its biological effects is believed to involve:

  • Inhibition of DNA Gyrase : Similar compounds have been reported to inhibit bacterial DNA gyrase, an essential enzyme for bacterial DNA replication . This inhibition leads to disruption in bacterial growth and replication.
  • Interaction with Cellular Pathways : The pyrrolidine ring may facilitate interactions with various cellular targets, influencing pathways related to cell survival and apoptosis.

Case Studies

  • Study on Antibacterial Efficacy : A recent study evaluated the antibacterial properties of several pyrrolidine derivatives, including this compound. The results indicated robust activity against E. coli and Klebsiella pneumoniae, with promising MIC values suggesting potential for development as a novel antibiotic .
  • Anticancer Screening : In vitro assays conducted on leukemia cell lines revealed that derivatives of anilines with pyrrolidine structures exhibited significant cytotoxicity, with some compounds showing IC50 values lower than standard chemotherapeutics like doxorubicin .

Q & A

Basic Research Questions

Q. What are the optimized synthetic routes for 5-Fluoro-2-(pyrrolidin-1-yl)aniline dihydrochloride, and how can reaction conditions be tailored to improve yield?

  • Methodological Answer : A common approach involves reacting 6-amino-1,3-dialkyluracil derivatives with polyfluorocarboxylic anhydrides in dry dioxane and pyridine at room temperature overnight . To optimize yield:

  • Parameter Adjustment : Vary equivalents of anhydrides (e.g., 1.5–2.5 equiv.) and monitor reaction progress via TLC or HPLC.

  • Solvent Screening : Test polar aprotic solvents (e.g., DMF, THF) for solubility improvements.

  • Post-Reaction Workup : Triturate residues with water to isolate crystalline products, followed by vacuum drying.

    Reagent Role Conditions Yield Optimization Tips
    Polyfluorocarboxylic acidFluorinating agentRT, overnightUse chloroanhydrides for longer RF chains
    PyridineBase/Catalyst1.2 equiv.Adjust stoichiometry to reduce side products
    Dry dioxaneSolventAnhydrous environmentEnsure strict moisture control

Q. Which analytical techniques are critical for characterizing purity and structural integrity?

  • Methodological Answer : Combine spectroscopic and chromatographic methods:

  • NMR (¹H/¹³C) : Confirm substitution patterns (e.g., fluorine at position 5, pyrrolidine at position 2).
  • HPLC-MS : Detect impurities (e.g., unreacted starting materials) using reverse-phase C18 columns.
  • Elemental Analysis : Verify dihydrochloride salt formation (Cl⁻ content).
    • Cross-Validation : Compare retention times and spectral data with analogs like 5-fluorooxindole (CAS 56341-41-4) .

Q. How does the dihydrochloride form influence stability under storage or experimental conditions?

  • Methodological Answer :

  • Hygroscopicity Testing : Store samples in desiccators with silica gel and monitor mass changes.
  • Thermal Stability : Conduct TGA/DSC to identify decomposition temperatures.
  • pH Sensitivity : Assess solubility and stability in buffers (pH 1–12) via UV-Vis spectroscopy.
    • Reference : Stability protocols for dihydrochloride salts (e.g., 3,5-Dichloro-2,4-difluoroaniline) recommend storage at -20°C in amber vials .

Advanced Research Questions

Q. What mechanistic insights explain the reactivity of the fluorinated aromatic ring with nucleophilic or electrophilic agents?

  • Methodological Answer :

  • Computational Modeling : Use DFT calculations to map electron density (e.g., Fukui indices) at positions 5 (fluorine) and 2 (pyrrolidine).
  • Experimental Probes : Perform regioselective substitution reactions (e.g., nitration, Suzuki coupling) and analyze products via LC-MS.
  • Fluorine Effects : Compare reaction rates with non-fluorinated analogs to assess electron-withdrawing impacts .

Q. How can researchers design experiments to evaluate the compound’s biological activity, particularly in cell-based systems?

  • Methodological Answer :

  • Dose-Response Studies : Test cytotoxicity in mammalian cell lines (e.g., HEK293) using MTT assays (0.1–100 µM range).
  • Target Identification : Employ pull-down assays with biotinylated derivatives or SPR for binding kinetics.
  • Reference Framework : Link hypotheses to microbial communication studies (e.g., zoospore regulation mechanisms) .

Q. How should contradictory data (e.g., inconsistent bioactivity or synthetic yields) be resolved methodologically?

  • Methodological Answer :

  • Data Triangulation : Replicate experiments across independent labs with standardized protocols.
  • Error Source Analysis :
Potential Issue Diagnostic Tool Resolution Strategy
Impurity interferenceHPLC-MS with high-resolution columnsRepurification via recrystallization
Solvent residue contamination¹H NMR (e.g., dioxane peaks at 3.6 ppm)Extended vacuum drying
  • Theoretical Alignment : Reconcile results with computational predictions or prior studies on fluorinated amines .

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
5-Fluoro-2-(pyrrolidin-1-yl)aniline dihydrochloride
Reactant of Route 2
5-Fluoro-2-(pyrrolidin-1-yl)aniline dihydrochloride

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